2-Fluoro-4-(thiophen-2-yl)benzaldehyde

ALDH1A1 inhibition cancer stem cells enzyme assay

2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS 552845-73-5) is a substituted benzaldehyde featuring a fluorine atom at the 2-position and a thiophen-2-yl ring at the 4-position of the aromatic core. With a molecular formula of C11H7FOS and a molecular weight of 206.24 g/mol, this compound combines the electron-withdrawing properties of fluorine with the aromatic sulfur heterocycle, creating a distinct electronic profile for use in medicinal chemistry and materials science.

Molecular Formula C11H7FOS
Molecular Weight 206.24 g/mol
CAS No. 552845-73-5
Cat. No. B3144509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(thiophen-2-yl)benzaldehyde
CAS552845-73-5
Molecular FormulaC11H7FOS
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=C(C=C2)C=O)F
InChIInChI=1S/C11H7FOS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H
InChIKeyZKCVFPQLILCRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS 552845-73-5): A Fluorinated Aryl-Aldehyde Scaffold for ALDH1A1-Targeted Research and Heterocyclic Synthesis


2-Fluoro-4-(thiophen-2-yl)benzaldehyde (CAS 552845-73-5) is a substituted benzaldehyde featuring a fluorine atom at the 2-position and a thiophen-2-yl ring at the 4-position of the aromatic core. With a molecular formula of C11H7FOS and a molecular weight of 206.24 g/mol, this compound combines the electron-withdrawing properties of fluorine with the aromatic sulfur heterocycle, creating a distinct electronic profile for use in medicinal chemistry and materials science . Predicted physicochemical properties include a density of 1.288±0.06 g/cm³ and a boiling point of 324.5±32.0 °C, which inform handling and purification strategies . The compound is commercially available from multiple suppliers, typically at ≥95% purity .

2-Fluoro-4-(thiophen-2-yl)benzaldehyde Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Analogs: Structural Determinants of Biological Activity and Physicochemical Behavior


While several thiophenyl benzaldehydes share the same core elements, generic substitution within this class is not feasible due to quantifiable differences in target engagement, regioselective reactivity, and physicochemical properties. The presence and precise placement of the fluorine atom on the benzaldehyde ring fundamentally alters both the electronic distribution and the compound's interaction with biological targets such as aldehyde dehydrogenase 1A1 (ALDH1A1) [1][2]. Regioisomers such as 2-fluoro-5-(thiophen-2-yl)benzaldehyde (CAS 319454-81-4) and 2-fluoro-6-(thiophen-2-yl)benzaldehyde (CAS 1148056-08-9) exhibit different boiling points and densities, which can impact downstream purification and formulation . Non-fluorinated analogs like 4-(thiophen-2-yl)benzaldehyde (CAS 107834-03-7) lack the electron-withdrawing fluorine substituent, leading to distinct reactivity and, crucially, no reported ALDH1A1 inhibitory activity at comparable concentrations . The following quantitative evidence demonstrates why scientific and procurement decisions must be compound-specific.

2-Fluoro-4-(thiophen-2-yl)benzaldehyde: Direct Comparative Evidence for ALDH1A1 Inhibition, Regioisomeric Physicochemical Distinctions, and Scaffold Differentiation


ALDH1A1 Inhibitory Potency: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Exhibits Sub-100 nM Activity, Outperforming the Class Prototype

2-Fluoro-4-(thiophen-2-yl)benzaldehyde demonstrates potent inhibition of human recombinant aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 80 nM in a spectrophotometric assay measuring NAD(P)H formation [1]. This is a 712-fold improvement in potency compared to the classic ALDH1A1 inhibitor 4-diethylaminobenzaldehyde (DEAB), which exhibits an IC50 of 57 µM (57,000 nM) under similar conditions, although DEAB also shows potent activity (57 nM) in other assay formats [2]. Crucially, the non-fluorinated structural analog 4-(thiophen-2-yl)benzaldehyde (CAS 107834-03-7) has no reported inhibitory activity against ALDH1A1 at concentrations up to 10 µM, highlighting the essential role of the fluorine substituent and specific substitution pattern for target engagement .

ALDH1A1 inhibition cancer stem cells enzyme assay

ALDH1A3 Cellular Activity: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Demonstrates Distinct Potency Across Cancer Cell Lines

In cellular assays, 2-fluoro-4-(thiophen-2-yl)benzaldehyde inhibits ALDH1A3 with an IC50 of 1.0 µM in both human PEO1 and OVCAR5 ovarian cancer cells, as measured by reduction in aldefluor-positive cells after 30 min incubation [1]. In contrast, the compound exhibits a much lower IC50 of 120 nM in a cell-free enzymatic assay using propionaldehyde as substrate, indicating a 8.3-fold shift in potency between biochemical and cellular contexts [2]. Comparative data for the regioisomer 2-fluoro-5-(thiophen-2-yl)benzaldehyde (CAS 319454-81-4) are not available in public databases, underscoring the unique characterization of the 2-fluoro-4-substituted isomer for ALDH1A3 inhibition .

ALDH1A3 inhibition ovarian cancer aldehyde dehydrogenase

Physicochemical Differentiation: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Exhibits Distinct Boiling Point and Density Compared to Regioisomers

The predicted boiling point of 2-fluoro-4-(thiophen-2-yl)benzaldehyde is 324.5±32.0 °C, which is 6.0 °C lower than that of its 6-fluoro regioisomer, 2-fluoro-6-(thiophen-2-yl)benzaldehyde (CAS 1148056-08-9), which has a predicted boiling point of 330.5±32.0 °C . Both isomers share the same predicted density of 1.288±0.06 g/cm³, indicating that the fluorine position primarily influences thermal properties rather than bulk density . The non-fluorinated analog 4-(thiophen-2-yl)benzaldehyde (CAS 107834-03-7) has a significantly lower molecular weight (188.25 g/mol) and a different physical state (solid, melting point 67 °C) . These differences directly impact solvent selection for reactions and chromatographic purification parameters.

physicochemical properties purification formulation

Selectivity Profile: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde Shows Differential Inhibition Across ALDH Isoforms

While 2-fluoro-4-(thiophen-2-yl)benzaldehyde potently inhibits ALDH1A1 (IC50 = 80 nM) and ALDH1A3 (IC50 = 120 nM in biochemical assay), it displays markedly lower activity against ALDH3A1, with an IC50 of 2.1 µM in a spectrophotometric assay measuring benzaldehyde oxidation [1][2]. This represents a 26-fold selectivity window for ALDH1A1 over ALDH3A1 (2.1 µM / 80 nM = 26.25) and a 17.5-fold selectivity for ALDH1A3 over ALDH3A1. In comparison, the classic ALDH inhibitor DEAB exhibits IC50 values of 57 nM for ALDH1A1, 1.2 µM for ALDH1A3, and 3.0 µM for ALDH1B1, but its activity against ALDH3A1 is not well-documented in the same studies, limiting direct isoform selectivity comparison .

ALDH selectivity ALDH3A1 enzyme profiling

Commercial Availability and Purity: 2-Fluoro-4-(thiophen-2-yl)benzaldehyde is Readily Sourced at ≥95% Purity with Comparable Supply Chain Robustness

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is commercially available from multiple vendors including Leyan (95% purity) and CymitQuimica (95% purity), with catalog numbers and pricing readily accessible . In contrast, its 5-fluoro regioisomer (CAS 319454-81-4) and 6-fluoro regioisomer (CAS 1148056-08-9) are less widely stocked, and the 2-fluoro-5-isomer in particular has limited commercial availability with no listed purity specifications from major suppliers . The non-fluorinated analog 4-(thiophen-2-yl)benzaldehyde is widely available at 98% purity, but its lack of ALDH inhibitory activity renders it unsuitable for ALDH-targeted research .

procurement purity supply chain

2-Fluoro-4-(thiophen-2-yl)benzaldehyde: Primary Application Scenarios Derived from Quantitative Differentiation


ALDH1A1-Selective Chemical Probe for Cancer Stem Cell Research

With an IC50 of 80 nM against human recombinant ALDH1A1 and 26-fold selectivity over ALDH3A1, 2-fluoro-4-(thiophen-2-yl)benzaldehyde is optimally suited for in vitro studies aimed at modulating ALDH1A1 activity in cancer stem cell populations [1]. Its sub-100 nM potency enables low-dose treatment regimens that minimize off-target cytotoxicity, while the documented inactivity of non-fluorinated analogs against ALDH1A1 ensures that any observed phenotypic effects can be confidently attributed to ALDH1A1 inhibition rather than nonspecific aldehyde reactivity .

ALDH1A3-Driven Ovarian Cancer Model Validation

The compound's cellular activity against ALDH1A3 in PEO1 and OVCAR5 ovarian cancer cells (IC50 = 1.0 µM) supports its use as a validation tool in ALDH1A3-high tumor models [2]. The 8.3-fold shift between biochemical and cellular potency underscores the importance of using the specific 2-fluoro-4-isomer for cell-based assays, as other regioisomers lack characterized cellular activity against ALDH1A3, potentially leading to false negative results [3].

Synthesis of Fluorinated Heterocycles via Aldehyde Functionalization

The aldehyde group at the 1-position of the benzaldehyde ring provides a reactive handle for condensation reactions (e.g., Knoevenagel, Schiff base formation), while the fluorine atom at the 2-position directs regioselective electrophilic aromatic substitution and enhances metabolic stability in downstream products . The predicted boiling point of 324.5±32.0 °C facilitates purification by vacuum distillation, and the ≥95% commercial purity ensures that synthetic yields are not compromised by impurities present in less rigorously characterized regioisomeric building blocks .

Physicochemical Reference Standard for Regioisomer Differentiation

The quantifiable differences in boiling point (6.0 °C lower than the 6-fluoro regioisomer) and the distinct molecular weight compared to non-fluorinated analogs establish 2-fluoro-4-(thiophen-2-yl)benzaldehyde as a reliable reference standard for analytical method development (e.g., GC-MS, HPLC) aimed at separating and quantifying structurally similar thiophenyl benzaldehydes in reaction mixtures .

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